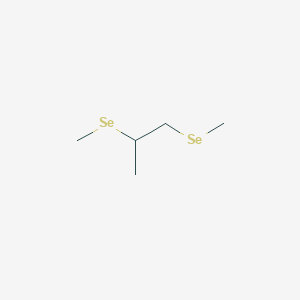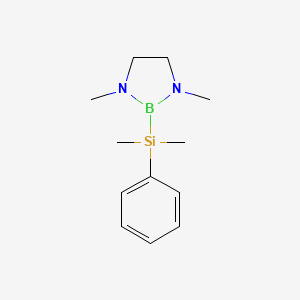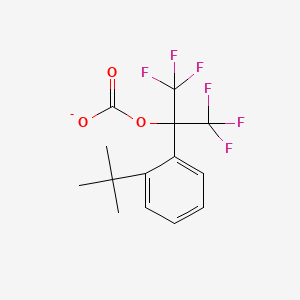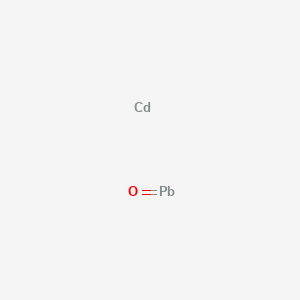
1,2-Bis(methylselanyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(methylselanyl)propane is an organoselenium compound with the molecular formula C5H12Se2 It is characterized by the presence of two methylselanyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(methylselanyl)propane can be synthesized through the reaction of 1,2-dibromopropane with sodium methylselenolate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
CH2(Br)CH(Br)CH3+2NaSeCH3→CH2(SeCH3)CH(SeCH3)CH3+2NaBr
The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(methylselanyl)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the selenides back to the corresponding hydrocarbons.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Diselenides (R-Se-Se-R) and selenoxides (R-Se=O).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted organoselenium compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(methylselanyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anticancer properties.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(methylselanyl)propane involves its ability to interact with biological molecules through the formation of selenoethers and selenoxides. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(methylthio)propane: Similar structure but with sulfur atoms instead of selenium.
1,2-Bis(methylseleno)ethane: Similar selenium-containing compound with an ethane backbone.
3-Methylthio-1-propanol: Contains a methylthio group attached to a propanol backbone.
Uniqueness
1,2-Bis(methylselanyl)propane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications.
Eigenschaften
CAS-Nummer |
144090-25-5 |
|---|---|
Molekularformel |
C5H12Se2 |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
1,2-bis(methylselanyl)propane |
InChI |
InChI=1S/C5H12Se2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3 |
InChI-Schlüssel |
NMASCCCWRFDXPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Se]C)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)


![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)

![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)


![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)


